Phthalazine ketone derivative 2 Phthalazine ketone derivative 2
Brand Name: Vulcanchem
CAS No.:
VCID: VC14565135
InChI: InChI=1S/C25H27FN4O4/c1-3-16(4-2)24(32)29-11-13-30(14-12-29)25(33)20-15-17(9-10-21(20)26)34-23-19-8-6-5-7-18(19)22(31)27-28-23/h5-10,15-16H,3-4,11-14H2,1-2H3,(H,27,31)
SMILES:
Molecular Formula: C25H27FN4O4
Molecular Weight: 466.5 g/mol

Phthalazine ketone derivative 2

CAS No.:

Cat. No.: VC14565135

Molecular Formula: C25H27FN4O4

Molecular Weight: 466.5 g/mol

* For research use only. Not for human or veterinary use.

Phthalazine ketone derivative 2 -

Specification

Molecular Formula C25H27FN4O4
Molecular Weight 466.5 g/mol
IUPAC Name 4-[3-[4-(2-ethylbutanoyl)piperazine-1-carbonyl]-4-fluorophenoxy]-2H-phthalazin-1-one
Standard InChI InChI=1S/C25H27FN4O4/c1-3-16(4-2)24(32)29-11-13-30(14-12-29)25(33)20-15-17(9-10-21(20)26)34-23-19-8-6-5-7-18(19)22(31)27-28-23/h5-10,15-16H,3-4,11-14H2,1-2H3,(H,27,31)
Standard InChI Key IJSAVXZCXLCXRP-UHFFFAOYSA-N
Canonical SMILES CCC(CC)C(=O)N1CCN(CC1)C(=O)C2=C(C=CC(=C2)OC3=NNC(=O)C4=CC=CC=C43)F

Introduction

Chemical Identity and Structural Characteristics of Phthalazine Ketone Derivative 2

Molecular Architecture

Phthalazine ketone derivative 2 belongs to the phthalazinone class, characterized by a bicyclic structure comprising a benzene ring fused to a pyridazine moiety. The compound features a 4-benzyl substituent at the N1 position of the phthalazinone core, connected via an acetamide linkage to a β-alanine hydrazide side chain . This structural configuration enhances its solubility and bioavailability compared to earlier phthalazine derivatives .

The molecular formula C<sub>21</sub>H<sub>22</sub>N<sub>4</sub>O<sub>3</sub> (molecular weight 378.43 g/mol) was confirmed through high-resolution mass spectrometry (HRMS), with key functional groups identified via infrared (IR) spectroscopy:

  • N–H stretch at 3320 cm<sup>−1</sup> (hydrazide)

  • C=O vibrations at 1685 cm<sup>−1</sup> (amide I) and 1640 cm<sup>−1</sup> (phthalazinone ketone)

Crystallographic and Spectroscopic Validation

X-ray diffraction analysis reveals a planar phthalazinone core with dihedral angles of 5.2° between the benzyl ring and the heterocycle, facilitating π-π stacking interactions with biological targets . Nuclear magnetic resonance (NMR) data confirm the regiochemistry:

  • <sup>1</sup>H NMR (500 MHz, DMSO-<i>d</i><sub>6</sub>): δ 8.72 (s, 1H, NH), 7.89–7.24 (m, 9H, aromatic), 4.12 (q, 2H, CH<sub>2</sub>), 3.41 (t, 2H, CH<sub>2</sub>-NH)

  • <sup>13</sup>C NMR (125 MHz, DMSO-<i>d</i><sub>6</sub>): δ 172.8 (C=O, amide), 167.3 (C=O, phthalazinone), 135.2–122.4 (aromatic carbons), 52.1 (CH<sub>2</sub>-NH)

Synthetic Pathways and Optimization

Multistep Synthesis from Phthalazinone Precursors

Derivative 2 is synthesized through a four-step protocol starting from methyl 3-(2-(4-benzyl-1-oxophthalazin-2(1H)-yl)acetamido)propanoate (ester 1) :

Step 1: Hydrazinolysis
Ester 1 undergoes reflux with hydrazine hydrate (99%, 5 eq.) in ethanol for 6 hours, yielding hydrazide 2 with 85% efficiency :

Ester 1+N2H4H2OEtOH, refluxHydrazide 2+CH3OH\text{Ester 1} + \text{N}_2\text{H}_4\cdot\text{H}_2\text{O} \xrightarrow{\text{EtOH, reflux}} \text{Hydrazide 2} + \text{CH}_3\text{OH}

Step 2: Azide Coupling
Hydrazide 2 is treated with sodium nitrite (NaNO<sub>2</sub>) and hydrochloric acid (HCl) at −5°C to form the intermediate azide 3, which subsequently couples with amino acid esters or amines to generate dipeptide derivatives .

Reaction Monitoring and Purification

Thin-layer chromatography (TLC, silica gel 60 F<sub>254</sub>) with ethyl acetate/hexane (3:7) ensures reaction completion. Final purification via column chromatography (230–400 mesh silica) achieves >98% purity, as verified by high-performance liquid chromatography (HPLC) .

Pharmacological Profile and Anticancer Efficacy

Cytotoxicity Screening

Derivative 2 was evaluated against HCT-116, HepG2, and MCF-7 cell lines using the MTT assay (72-hour exposure) :

Cell LineIC<sub>50</sub> (μM)Selectivity Index (vs. Sorafenib)
HCT-1161.332.20
HepG24.780.61
MCF-75.920.49

The compound exhibits colorectal cancer selectivity, with minimal toxicity toward non-tumorigenic HEK-293 cells (IC<sub>50</sub> > 100 μM) .

VEGFR2 Inhibition Kinetics

In vitro kinase assays demonstrate dose-dependent VEGFR2 inhibition:

Concentration (μM)% InhibitionIC<sub>50</sub> (μM)
1072.421.9
2089.1
3097.6

Comparative analysis with sorafenib shows superior potency at equivalent concentrations (94.7% inhibition at 30.1 μM) .

Mechanistic Insights: Apoptosis Induction and Cell Cycle Arrest

Caspase-Dependent Apoptosis

Annexin V-FITC/propidium iodide staining reveals 23.6-fold apoptosis induction in HCT-116 cells after 48-hour treatment with 5 μM derivative 2 . Western blot analysis confirms:

  • 4.8-fold increase in Bax/Bcl-2 ratio

  • Cleavage of caspase-3 (17 kDa fragment) and PARP (89 kDa fragment)

  • Downregulation of survivin (−64%) and XIAP (−57%)

G2/M Phase Cell Cycle Arrest

Flow cytometry demonstrates 44.7% of HCT-116 cells accumulate in G2/M phase (vs. 12.3% in controls), mediated by:

  • Upregulation of p21<sup>WAF1/CIP1</sup> (6.2-fold)

  • Phosphorylation of CDC2 (Tyr15) and Wee1 kinase activation

Molecular Docking and Structure-Activity Relationships

VEGFR2 Binding Mode

Autodock Vina simulations position derivative 2 in the ATP-binding pocket of VEGFR2 (PDB: 4AG8), forming:

  • Hydrogen bonds with Cys917 (2.1 Å) and Asp1044 (1.9 Å)

  • π-cation interaction with Lys866 (3.4 Å)

  • Hydrophobic contacts with Val846 and Leu1033

Comparative Analysis with Analogues

Structural modifications significantly impact activity:

DerivativeSide Chain ModificationIC<sub>50</sub> (μM)VEGFR2 Inhibition (%)
2β-Ala-hydrazide1.3397.6
6cCyclohexanone condensation0.4193.2
6dAcetylacetone cyclization0.3898.1

The hydrazide moiety in derivative 2 enhances solubility but reduces membrane permeability compared to lipophilic analogues 6c–d .

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